molecular formula C28H23N3O4S2 B2514487 methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate CAS No. 866016-46-8

methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2514487
CAS No.: 866016-46-8
M. Wt: 529.63
InChI Key: GNIBZRYJOXWTPK-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 6-methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine . This reaction yields a mixture of 3-amino-5-phenylpyrazole and 3-methyl-2-pyrazolin-5-one in significant yields .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine, hydroxylamine, and various catalysts. The reaction conditions often involve refluxing in ethanol or other suitable solvents .

Major Products: The major products formed from these reactions include pyrazole derivatives such as 3-amino-5-phenylpyrazole and 3-methyl-2-pyrazolin-5-one .

Scientific Research Applications

Methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of various heterocyclic compoundsIn industry, it can be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of methyl 2-(2-{[6-oxo-5-(2-phenylethyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[[2-[[4-oxo-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S2/c1-35-27(34)19-11-5-7-13-21(19)29-23(32)17-36-28-30-24-20-12-6-8-14-22(20)37-25(24)26(33)31(28)16-15-18-9-3-2-4-10-18/h2-14H,15-17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIBZRYJOXWTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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